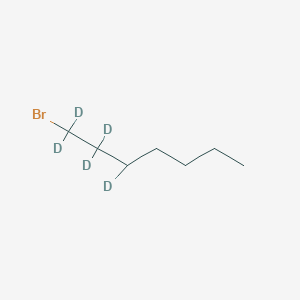

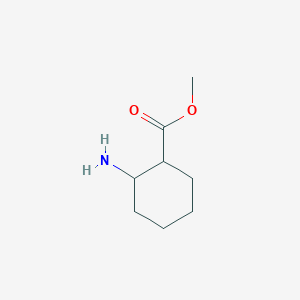

1-Bromo-1,1,2,2,3-pentadeuterioheptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Brominated organic compounds, such as 1-Bromo-1,1,2,2,3-pentadeuterioheptane, are significant in organic synthesis due to their reactivity and utility in forming various chemical bonds and structures. The introduction of bromine atoms into organic molecules can significantly alter their physical, chemical, and reactivity profiles, making bromoalkanes critical intermediates in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of bromoalkanes typically involves the direct bromination of alkanes or alkenes. For example, the photo-bromination of alkanes with bromine or N-bromo compounds can yield mono-bromo-alkanes through a radical substitution mechanism, where bromine radicals abstract hydrogen atoms from the alkane, resulting in the formation of bromoalkanes with varying isomer distributions (Wang Baoren et al., 1984).

Molecular Structure Analysis

The molecular structure of bromoalkanes like this compound can be analyzed using spectroscopic techniques such as NMR. These compounds exhibit characteristic chemical shifts due to the electronegative bromine atom affecting the electron density around adjacent carbon and hydrogen atoms, leading to distinctive NMR signatures that can help elucidate their structure.

Chemical Reactions and Properties

Bromoalkanes participate in various chemical reactions, including nucleophilic substitution and elimination reactions, due to the presence of a leaving group (Br). For instance, 1-bromo-1-lithioethene undergoes clean 1,2-addition with aldehydes and ketones to afford corresponding bromoalkenes, demonstrating the utility of bromoalkanes in synthesizing complex organic structures (Yehor Y. Novikov & P. Sampson, 2005).

Wissenschaftliche Forschungsanwendungen

Air-Sea Flux of Bromoform

Bromoform is a significant source of atmospheric organic bromine, important for its contribution to atmospheric chemistry through sea-to-air flux. This process is crucial for understanding the distribution of reactive halogens in the troposphere and lower stratosphere, highlighting the role of macroalgal and planktonic sources in atmospheric bromoform. The spatial and temporal variability of this flux underscores the complexity of bromine's biogeochemical cycle, necessitating further marine and atmospheric observations to refine our understanding of bromine delivery to the atmosphere (Quack & Wallace, 2003).

Bromocriptine Therapy and Its Mechanism

Bromocriptine, a sympatholytic dopamine D2 receptor agonist, showcases the therapeutic application of brominated compounds beyond their traditional scope. Its safety and tolerability profile, established over 30 years of clinical use for various conditions, including diabetes mellitus, highlights the diverse potential of brominated molecules in medical science. The review of its mechanism of action and safety provides insights into the broader pharmacological applications of brominated compounds (Naz et al., 2022).

Environmental Impact of Brominated Compounds

The review of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) underscores the environmental and health implications of brominated flame retardants. These compounds, found as trace contaminants, share toxicological profiles with their chlorinated analogs, posing risks of dermal, hepatic, and gastrointestinal toxicities. This area of research highlights the need for continued assessment of brominated compounds' environmental fate and toxicity, emphasizing the relevance of such studies in understanding and mitigating their impacts on human health and ecosystems (Mennear & Lee, 1994).

Eigenschaften

IUPAC Name |

1-bromo-1,1,2,2,3-pentadeuterioheptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i5D,6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXKDWGTSHCFPP-FIIAWYQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCC)C([2H])([2H])C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Borate(1-), tetrakis([1,1/'-biphenyl]-4-yl)-, sodiuM(1:1)](/img/no-structure.png)

![N-[2-(acetylsulfamoyl)phenyl]acetamide](/img/structure/B1149316.png)